- Fast functionalization of (7-aza)indoles using continuous flow processes, ChemistrySelect, 2016, 1(3), 338-342
Cas no 914349-32-9 (tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate)
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate
- 3-IODO-5-NITROINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 3-iodo-5-nitroindole-1-carboxylate
- AB3444
- OR1728
- 1,1-Dimethylethyl 3-iodo-5-nitro-1H-indole-1-carboxylate (ACI)
- AHNPSRXYIVESJP-UHFFFAOYSA-N
- 3-Iodo-5-nitro-indole-1-carboxylic acid tert-butyl ester
- C13H13IN2O4
- 3-Iodo-5-nitroindole, N-BOC protected
- MFCD05864777
- DTXSID00654340
- CS-0154791
- tert-Butyl (3-Iodo-5-nitro-1H-indol-1-yl)carboxylate
- tert-Butyl3-iodo-5-nitro-1H-indole-1-carboxylate
- 1-Boc-3-iodo-5-nitro-1H-indole
- AKOS016006856
- SCHEMBL9899990
- DB-001802
- AS-44714
- 914349-32-9
-
- MDL: MFCD05864777
- Inchi: 1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3
- InChI Key: AHNPSRXYIVESJP-UHFFFAOYSA-N
- SMILES: O=C(N1C2C(=CC([N+](=O)[O-])=CC=2)C(I)=C1)OC(C)(C)C
Computed Properties
- Exact Mass: 387.99200
- Monoisotopic Mass: 387.99200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 77Ų
Experimental Properties
- PSA: 77.05000
- LogP: 4.46050
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 096618-250mg |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate, 95+% |
914349-32-9 | 95+% | 250mg |
$288.00 | 2023-09-09 | |
| Matrix Scientific | 096618-1g |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate, 95+% |
914349-32-9 | 95+% | 1g |
$639.00 | 2023-09-09 | |
| Fluorochem | 231999-1g |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 95% | 1g |
£203.00 | 2021-06-29 | |
| Fluorochem | 231999-5g |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 95% | 5g |
£608.00 | 2021-06-29 | |
| TRC | T075195-50mg |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 50mg |
$ 205.00 | 2022-06-03 | ||
| TRC | T075195-100mg |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 100mg |
$ 330.00 | 2022-06-03 | ||
| Alichem | A199010224-5g |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 95% | 5g |
$450.00 | 2023-08-31 | |
| Alichem | A199010224-10g |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 95% | 10g |
$857.52 | 2023-08-31 | |
| Alichem | A199010224-25g |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 95% | 25g |
$1590.75 | 2023-08-31 | |
| Chemenu | CM147266-5g |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate |
914349-32-9 | 95% | 5g |
$421 | 2021-08-05 |
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Production Method
Production Method 1
Production Method 2
- Amino-zinc-ene-enolate cyclization: A short access to cis-3-substituted prolino-homotryptophane derivatives, Journal of Organic Chemistry, 2008, 73(17), 6706-6710
Production Method 3
1.2 Reagents: Ammonium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 min, rt
- Fast functionalization of (7-aza)indoles using continuous flow processes, ChemistrySelect, 2016, 1(3), 338-342
Production Method 4
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, rt
- Amino-zinc-ene-enolate cyclization: A short access to cis-3-substituted prolino-homotryptophane derivatives, Journal of Organic Chemistry, 2008, 73(17), 6706-6710
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Raw materials
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Preparation Products
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Suppliers
tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate
Professional Introduction to Tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (CAS No. 914349-32-9)
Tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (CAS No. 914349-32-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique combination of functional groups, including an iodo and a nitro substituent on an indole core, makes it particularly valuable for exploring novel chemical pathways and developing innovative therapeutic agents.
The indole scaffold, a prominent structural motif in numerous pharmacologically active compounds, contributes to the broad spectrum of potential applications for Tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate. Indole derivatives are well-documented for their roles in modulating biological processes, with applications ranging from antimicrobial to anticancer properties. The presence of the nitro group enhances electrophilicity, facilitating further functionalization, while the iodo substituent offers a versatile handle for cross-coupling reactions such as Suzuki or Stille couplings. These attributes make the compound an indispensable tool in synthetic organic chemistry.
In recent years, there has been a surge in research focused on harnessing the potential of heterocyclic compounds like Tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate in drug discovery. The pharmaceutical industry is increasingly leveraging advanced synthetic methodologies to access complex molecular architectures with desired biological activities. The compound's structural features align well with current trends in medicinal chemistry, where indole derivatives are being extensively explored for their therapeutic efficacy.
One of the most compelling aspects of Tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate is its role in constructing more sophisticated molecules through multi-step synthetic routes. The tert-butyl ester group not only provides stability during synthetic transformations but also allows for subsequent derivatization into other functional forms, such as amides or carboxylic acids. This flexibility is critical for tailoring compounds to specific biological targets and optimizing their pharmacokinetic profiles.
Recent studies have highlighted the utility of this compound in developing novel inhibitors targeting enzymes involved in cancer progression. The nitro group can be reduced to an amine, enabling the formation of potent hydrogen bond donors that interact with key residues in enzyme active sites. Such modifications have led to the discovery of several lead compounds with promising preclinical results. The iodo moiety further aids in generating libraries of diverse analogs through palladium-catalyzed reactions, facilitating high-throughput screening programs.
The synthesis of Tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate involves a series of well-established organic transformations that showcase modern synthetic techniques. The process typically begins with the preparation of 3-bromoindole, which undergoes nitration followed by halogenation to introduce the iodo substituent. Subsequent esterification with tert-butanol yields the final product. This synthetic strategy underscores the compound's accessibility and highlights its importance as a building block in industrial-scale pharmaceutical production.
The growing interest in Tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate is also driven by advancements in computational chemistry and molecular modeling. These tools enable researchers to predict the behavior of complex molecules before conducting laborious experimental trials. By integrating virtual screening with experimental validation, scientists can accelerate the discovery process and identify promising candidates for further development. The compound's structural features make it an ideal candidate for such integrated approaches, given its potential to interact with biological targets through multiple binding modes.
Moreover, the environmental and economic benefits of using Tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate in synthetic workflows cannot be overstated. Efficient synthetic routes not only reduce waste but also improve yield, making large-scale production more sustainable. As regulatory pressures on green chemistry intensify, compounds like this one that offer streamlined synthetic pathways will become increasingly valuable to both academic researchers and industrial chemists.
In conclusion, Tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (CAS No. 914349-32-9) represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique structural features and versatile reactivity make it a cornerstone for constructing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new ways to leverage this compound's capabilities, its importance in advancing drug discovery is set to grow even further.
914349-32-9 (tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate) Related Products
- 913836-24-5(1-Boc-4-nitroindole)
- 914349-25-0(3-Iodo-5-methylindole-1-carboxylic acid tert-butyl ester)
- 1823509-06-3(Tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate)
- 1713160-51-0(Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate)
- 192189-07-4(Tert-Butyl 3-iodo-1H-indole-1-carboxylate)
- 219552-64-4(Tert-Butyl 6-nitro-1H-indole-1-carboxylate)
- 914348-00-8(3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester)
- 166104-19-4(Tert-butyl 5-nitro-1H-indole-1-carboxylate)
- 914349-41-0(Tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)